molecular formula C6H10N2O B13301807 7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine

7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine

Cat. No.: B13301807
M. Wt: 126.16 g/mol
InChI Key: YAQAXFMRZVPRIX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method involves the cyclization of a suitable precursor containing both oxygen and nitrogen atoms under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

These services ensure the compound is synthesized with high purity and in quantities suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-Oxa-5-azaspiro[3.4]oct-5-en-6-amine include other spirocyclic amines and oxaspiro compounds. Examples include:

  • 7-Oxa-5-azaspiro[3.4]octane
  • 7-Oxa-5-azaspiro[3.4]oct-5-en-6-ol

Uniqueness

What sets this compound apart from similar compounds is its specific spirocyclic structure, which includes both oxygen and nitrogen atoms. This unique arrangement contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

7-oxa-5-azaspiro[3.4]oct-5-en-6-amine

InChI

InChI=1S/C6H10N2O/c7-5-8-6(4-9-5)2-1-3-6/h1-4H2,(H2,7,8)

InChI Key

YAQAXFMRZVPRIX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)COC(=N2)N

Origin of Product

United States

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